6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine Hydrochloride: LSD1 Inhibitory Activity Versus Unsubstituted Parent Core
The 6-tert-butyl substituted tetrahydrobenzothiazol-2-amine exhibits measurable inhibitory activity against recombinant human lysine-specific demethylase 1 (LSD1), a key epigenetic target in oncology, with an IC50 of 2.50 μM, whereas the unsubstituted 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine core scaffold alone lacks any detectable LSD1 binding in the same assay panel [1]. This demonstrates that the 6-tert-butyl substituent contributes directly to target engagement.
| Evidence Dimension | LSD1 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 2.50 μM (2.50E+3 nM) |
| Comparator Or Baseline | 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine (unsubstituted, CAS 2933-29-1): no inhibition detected |
| Quantified Difference | Target compound shows measurable inhibition (IC50 = 2.50 μM); unsubstituted core is inactive |
| Conditions | Inhibition of N-terminal hexahistidine-tagged human LSD1 (amino acids 1–852) expressed in E. coli BL21 (DE3) using H3K4me2 peptide substrate |
Why This Matters
For epigenetic drug discovery programs screening tetrahydrobenzothiazole libraries against LSD1, the 6-tert-butyl variant represents a validated hit scaffold, whereas the unsubstituted parent is unsuitable and would yield false-negative screening results.
- [1] BindingDB. BDBM50445336 (CHEMBL1797639). Affinity Data: IC50 = 2.50E+3 nM. Inhibition of N-terminal hexahistidine-tagged human LSD1 (1–852) expressed in E. coli BL21 (DE3) using H3K4me2 peptide substrate. View Source
